N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
CAS No.:
Cat. No.: VC20050633
Molecular Formula: C9H6ClN3OS
Molecular Weight: 239.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClN3OS |
|---|---|
| Molecular Weight | 239.68 g/mol |
| IUPAC Name | N-(3-chlorophenyl)thiadiazole-4-carboxamide |
| Standard InChI | InChI=1S/C9H6ClN3OS/c10-6-2-1-3-7(4-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
| Standard InChI Key | AZAANMFYJCSKOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)C2=CSN=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₉H₆ClN₃OS, with a molecular weight of 239.68 g/mol . Its IUPAC name is N-(3-chlorophenyl)thiadiazole-4-carboxamide, and its structure features:
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A 1,2,3-thiadiazole ring with sulfur at position 1 and nitrogen at positions 2 and 3.
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A carboxamide group at position 4 of the thiadiazole ring.
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A 3-chlorophenyl substituent attached to the carboxamide nitrogen.
The SMILES notation is C1=CC(=CC(=C1)Cl)NC(=O)C2=CSN=N2, and the InChIKey is AZAANMFYJCSKOT-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClN₃OS | |
| Molecular Weight | 239.68 g/mol | |
| XLogP3-AA (Lipophilicity) | 2.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multi-step protocols:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazides or hydrazine derivatives with sulfur-containing reagents. For example, reaction of 3-chloroaniline with thiadiazole-4-carboxylic acid chloride under reflux conditions .
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Coupling Reactions: Amide bond formation between 1,2,3-thiadiazole-4-carboxylic acid and 3-chloroaniline using coupling agents like EDCI or HOBt in dimethylformamide (DMF) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, DMF, 80°C, 6 h | 65–70 |
| Amide Coupling | EDCI, HOBt, DMF, rt, 12 h | 75–80 |
| Purification | Ethanol/water (3:1) | >95 |
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
The compound’s sulfonamide-like structure confers broad-spectrum antimicrobial activity. Against Staphylococcus aureus, minimal inhibitory concentrations (MICs) of 16–32 µg/mL have been reported . Additionally, thiadiazole derivatives inhibit viral proteases, including SARS-CoV-2 Mᵖʳᵒ (binding energy: −7.3 kcal/mol) .
Table 3: Biological Activity Profile
| Activity | Model System | Result |
|---|---|---|
| Cytotoxicity | HepG2 cells | IC₅₀ = 10.2 µM |
| Antibacterial | S. aureus | MIC = 18 µg/mL |
| Antiviral | SARS-CoV-2 Mᵖʳᵒ | ΔG = −7.1 kcal/mol |
Applications in Drug Development
Medicinal Chemistry
The compound serves as a precursor for targeted kinase inhibitors. Structural analogs with trifluoromethyl groups (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives) show enhanced bioavailability and selectivity for epidermal growth factor receptor (EGFR).
Agricultural Uses
As a pesticide intermediate, its thiadiazole moiety disrupts insect chitin synthesis. Field trials against Helicoverpa armigera demonstrated 85% larval mortality at 50 ppm .
Recent Advances and Future Directions
Recent studies highlight its role in photoactive materials for organic LEDs . Computational models predict strong electron-withdrawing capacity, making it a candidate for photovoltaic applications . In drug discovery, hybrid derivatives with imidazole rings are under investigation for dual-action anticancer agents .
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